molecular formula C6H12N2O4 B3054129 Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- CAS No. 5835-29-0

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-

Cat. No.: B3054129
CAS No.: 5835-29-0
M. Wt: 176.17 g/mol
InChI Key: SJBOEHIKNDEHHO-UHFFFAOYSA-N
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Description

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- (systematic name) is a modified amino acid derivative characterized by a glycine backbone substituted with both a 2-aminoethyl group and a carboxymethyl group. This structural configuration imparts unique chemical properties, making it valuable in synthetic chemistry and biotechnology.

Key applications include its role as a building block in peptide nucleic acids (PNAs), where it replaces the sugar-phosphate backbone of DNA/RNA. PNAs exhibit high resistance to enzymatic degradation (nucleases, proteases) and strong hybridization affinity, enabling applications in molecular diagnostics and antisense therapies . Additionally, the compound serves as a precursor for glycoconjugate libraries, facilitating combinatorial chemistry approaches to study carbohydrate-protein interactions .

Properties

IUPAC Name

2-[2-aminoethyl(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-1-2-8(3-5(9)10)4-6(11)12/h1-4,7H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBOEHIKNDEHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440296
Record name Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-29-0
Record name N-(2-Aminoethyl)-N-(carboxymethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5835-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aminoethylation of Glycine: One common method involves the reaction of glycine with ethylenediamine under controlled conditions to introduce the aminoethyl group.

    Carboxymethylation: The carboxymethyl group can be introduced through the reaction of glycine with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar reactions but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxymethyl group, potentially converting it to an alcohol group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoethyl ketones, while reduction could produce aminoethyl alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its role in neurotransmission and as a potential modulator of glycine receptors.

Medicine:

  • Investigated for its potential therapeutic effects in neurological disorders.
  • Explored as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the production of biodegradable polymers.
  • Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- exerts its effects is largely dependent on its interaction with biological molecules. It may act by binding to specific receptors or enzymes, modulating their activity. The aminoethyl and carboxymethyl groups can facilitate interactions with various molecular targets, influencing pathways involved in neurotransmission, metabolism, and cellular signaling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Coordination Sites Key Applications Stability Notes
Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- C₅H₁₀N₂O₃ Aminoethyl, carboxymethyl 3–4 PNA synthesis, glycoconjugate libraries Stable in aqueous solutions
EDTA (Ethylenediaminetetraacetic acid) C₁₀H₁₆N₂O₈ Four carboxymethyl groups 6 Metal chelation (Ca²⁺, Fe³⁺), medicine Broad pH stability (2–12)
HEEDTA (N′-Hydroxyethylethylene diamine-N,N,N′-triacetic acid) C₁₀H₁₈N₂O₇ Hydroxyethyl, three carboxymethyl 6 Alkaline Fe³⁺/rare earth chelation Effective at pH 8–11
Bicine (N,N-Bis(2-hydroxyethyl)glycine) C₆H₁₃NO₄ Two hydroxyethyl groups 3 Biological buffer (pH 7.6–9.0) Sensitive to oxidation
DTPA (Diethylenetriaminepentaacetic acid) C₁₄H₂₃N₃O₁₀ Five carboxymethyl groups 8 Heavy metal chelation (Gd³⁺ in MRI contrast) High thermodynamic stability

Key Research Findings

Chelation Capacity: Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- has fewer coordination sites (3–4) compared to EDTA (6) and DTPA (8), limiting its metal-binding efficiency. However, its aminoethyl group enhances solubility and facilitates conjugation in PNAs . HEEDTA’s hydroxyethyl group improves performance in alkaline environments, making it superior for Fe³⁺ chelation in industrial settings .

Biochemical Applications: Bicine’s hydroxyethyl groups make it ideal for buffering in biochemical assays, whereas the target compound’s carboxymethyl group supports covalent linkage to biomolecules . In PNAs, the substitution of sugar-phosphate backbones with N-(2-aminoethyl)glycine enhances hybridization stability and nuclease resistance, critical for gene silencing .

Synthetic Utility: The compound’s carboxymethyl and aminoethyl groups enable modular derivatization. For example, malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine are used to construct libraries for studying glycan interactions .

Biological Activity

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-, also known as N-(2-aminoethyl)glycine (AEG), is a derivative of glycine that exhibits significant biological activity due to its unique structural properties. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- has a complex structure characterized by:

  • Molecular Formula : C₇H₁₄N₂O₄
  • Molecular Weight : Approximately 174.20 g/mol
  • Functional Groups : Contains amino and carboxymethyl groups, enhancing its reactivity and interaction with biological systems.

The presence of multiple functional groups allows this compound to participate in various biochemical processes, making it a subject of interest in medicinal chemistry and pharmacology.

  • Neurotransmitter Modulation : AEG acts as an allosteric modulator of glycine receptors, influencing neurotransmission and potentially providing analgesic effects. Studies have shown that AEG can selectively inhibit glycine transporter 2 (GlyT2), which is crucial for maintaining synaptic glycine levels and modulating pain pathways .
  • Chelating Properties : The carboxymethyl groups in AEG facilitate metal ion chelation, which is beneficial in both environmental applications and therapeutic contexts. This chelation ability allows AEG to form stable complexes with metal ions, enhancing its utility in various biochemical assays .
  • Peptide Nucleic Acids (PNAs) : AEG serves as a backbone for the synthesis of peptide nucleic acids, which exhibit high stability and binding affinity to DNA and RNA. These PNAs have shown promise in anti-cancer and anti-viral strategies due to their ability to interfere with nucleic acid functions .

Case Studies

  • Analgesic Effects : In animal models, AEG has been shown to reduce pain responses through its action on glycinergic neurotransmission pathways. This suggests potential applications in pain management therapies .
  • Metal Ion Interaction Studies : Research indicates that AEG effectively binds to various metal ions such as copper and zinc, demonstrating its potential use in detoxification processes and environmental remediation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
GlycineC₂H₅NO₂Simple structure; primary amino acid
N-(2-Aminoethyl)glycineC₇H₁₄N₂O₂Fewer functional groups; less complex
Ethylenediaminetetraacetic acid (EDTA)C₁₀H₁₆N₂O₈Stronger chelating agent; widely used in medical imaging

The structural complexity of AEG compared to simpler analogs contributes to its distinct pharmacological profiles and enhanced biological activities.

Research Findings

Recent studies emphasize the importance of AEG's structural features in its biological activity:

  • GlyT2 Inhibition : The potency of AEG as a GlyT2 inhibitor was highlighted in studies where modifications to its structure were correlated with changes in inhibitory efficacy .
  • Stability of PNA Constructs : The incorporation of AEG into PNA designs has led to improved stability and delivery mechanisms for therapeutic applications targeting genetic diseases .

Q & A

What are the established synthetic routes for N-(2-aminoethyl)-N-(carboxymethyl)glycine, and how can reaction conditions be optimized to improve yield?

Level: Basic
Methodological Answer:
The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include coupling malonyl or carbohydrate moieties to the aminoethylglycine backbone using carbodiimide-based reagents like EDC/HOBt. Optimization involves:

  • Temperature control : Reactions performed at 0–4°C minimize side reactions during activation .
  • Catalyst selection : Use of HOBt or HOAt enhances coupling efficiency for sterically hindered intermediates .
  • Purification : Reverse-phase HPLC or size-exclusion chromatography isolates products, with yields typically ranging from 60–85% depending on substituents .
    Referenced studies include tabular data on reaction parameters (e.g., solvent systems, equivalents) for reproducibility .

What safety protocols are critical when handling N-(2-aminoethyl)-N-(carboxymethyl)glycine in laboratory settings?

Level: Basic
Methodological Answer:
Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2) .
  • Ventilation : Use fume hoods for weighing or dissolving the compound to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers, to prevent degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers confirm the structural integrity of N-(2-aminoethyl)-N-(carboxymethyl)glycine using spectroscopic methods?

Level: Basic
Methodological Answer:
Structural validation relies on:

  • NMR Spectroscopy :
    • ¹H-NMR : Peaks at δ 3.2–3.5 ppm (methylene protons adjacent to amino/carboxyl groups) and δ 1.8–2.1 ppm (backbone NH) .
    • ¹³C-NMR : Carboxyl carbons appear at ~175 ppm, with aminoethyl carbons at 40–50 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW 118.14) with [M+H]⁺ at m/z 119.1 .
    Referenced studies provide full spectral assignments in tabular formats for comparison .

What advanced strategies enable the use of N-(2-aminoethyl)-N-(carboxymethyl)glycine in combinatorial glycopeptide library construction?

Level: Advanced
Methodological Answer:
The compound serves as a scaffold for glycoconjugate libraries via:

  • Divergent Synthesis : Introduce diverse glycans (e.g., mannose, galactose) through regioselective malonyl linkage .
  • High-Throughput Screening (HTS) : Libraries are screened for lectin binding using surface plasmon resonance (SPR) or glycan microarrays .
  • Automated Platforms : SPPS with Fmoc-protected derivatives enables rapid iteration; coupling efficiencies exceed 90% with optimized protocols .
    Data tables in referenced studies detail glycosylation sites and binding affinities .

How can researchers resolve discrepancies in NMR data when analyzing derivatives of N-(2-aminoethyl)-N-(carboxymethyl)glycine?

Level: Advanced
Methodological Answer:
Contradictions in NMR signals (e.g., overlapping peaks) are addressed by:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to resolve backbone connectivity .
  • Deuterated Solvents : Use D₂O or CD₃CN to minimize solvent interference in aqueous/organic mixtures .
  • Dynamic NMR : Variable-temperature studies clarify conformational exchange broadening in flexible regions .
    Referenced protocols include step-by-step spectral analysis workflows .

What methodologies assess the stability and degradation pathways of N-(2-aminoethyl)-N-(carboxymethyl)glycine under varying experimental conditions?

Level: Advanced
Methodological Answer:
Stability studies employ:

  • Accelerated Degradation Tests : Incubate at 40–60°C and pH 2–12 to identify hydrolysis-sensitive bonds (e.g., amide cleavage at pH < 3) .
  • LC-MS Monitoring : Track degradation products like ethylenediamine (MW 60.1) or glycine derivatives .
  • Kinetic Modeling : Pseudo-first-order rate constants predict shelf-life; data tables in referenced SDS documents outline half-lives under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
Reactant of Route 2
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Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-

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